

# Spectroscopic Analysis of 4-Aminooxane-4-carbonitrile: A Technical Overview

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## Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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## Executive Summary

This technical guide addresses the spectroscopic characterization of **4-Aminooxane-4-carbonitrile** (CAS 50289-12-8). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of this report. This document, therefore, provides a theoretical framework for the expected spectroscopic data based on the known chemical structure of **4-Aminooxane-4-carbonitrile** and established principles of spectroscopic analysis for analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring such data and presents a generalized workflow for spectroscopic analysis.

## Introduction

**4-Aminooxane-4-carbonitrile** is a heterocyclic compound with the molecular formula  $C_6H_{10}N_2O$ . Its structure, featuring a saturated oxane ring with both an amino and a nitrile group attached to the same quaternary carbon, suggests potential applications in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this molecule. This guide will discuss the anticipated features in NMR, IR, and MS spectra.

## Predicted Spectroscopic Data

In the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for **4-Aminooxane-4-carbonitrile** based on its structure and data from similar aminonitrile compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 1.5 - 2.0	m	4H	-CH <sub>2</sub> - (oxane ring, positions 3 and 5)
~ 2.0 - 2.5	s (broad)	2H	-NH <sub>2</sub>
~ 3.5 - 4.0	m	4H	-O-CH <sub>2</sub> - (oxane ring, positions 2 and 6)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 30 - 40	-CH <sub>2</sub> - (oxane ring, positions 3 and 5)
~ 50 - 60	Quaternary Carbon (-C(NH <sub>2</sub> )(CN)-)
~ 60 - 70	-O-CH <sub>2</sub> - (oxane ring, positions 2 and 6)
~ 120 - 125	-C $\equiv$ N (nitrile)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

**Table 3: Predicted Infrared (IR) Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3300 - 3500	Medium, Doublet	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
2850 - 3000	Medium-Strong	C-H Stretch	Aliphatic C-H
~ 2240	Medium-Weak	C≡N Stretch	Nitrile
1590 - 1650	Medium	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1050 - 1150	Strong	C-O Stretch	Ether (oxane ring)

Sample Preparation: KBr pellet or thin film

## Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Ion
126	[M] <sup>+</sup> (Molecular Ion)
111	[M - NH <sub>2</sub> ] <sup>+</sup>
100	[M - CN] <sup>+</sup>
98	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (from oxane ring fragmentation)

Ionization Method: Electron Ionization (EI)

## General Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- **Sample Preparation:** Approximately 5-10 mg of **4-Aminooxane-4-carbonitrile** would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans would be averaged to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra would be acquired with proton decoupling. A wider spectral width of around 220 ppm would be used. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a longer acquisition time and a greater number of scans (e.g., 1024 or more) would be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds would be employed.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation (KBr Pellet Method):** A few milligrams of the solid sample would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet would be placed in the sample holder of the FTIR spectrometer. The spectrum would be recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample chamber would be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal quality.

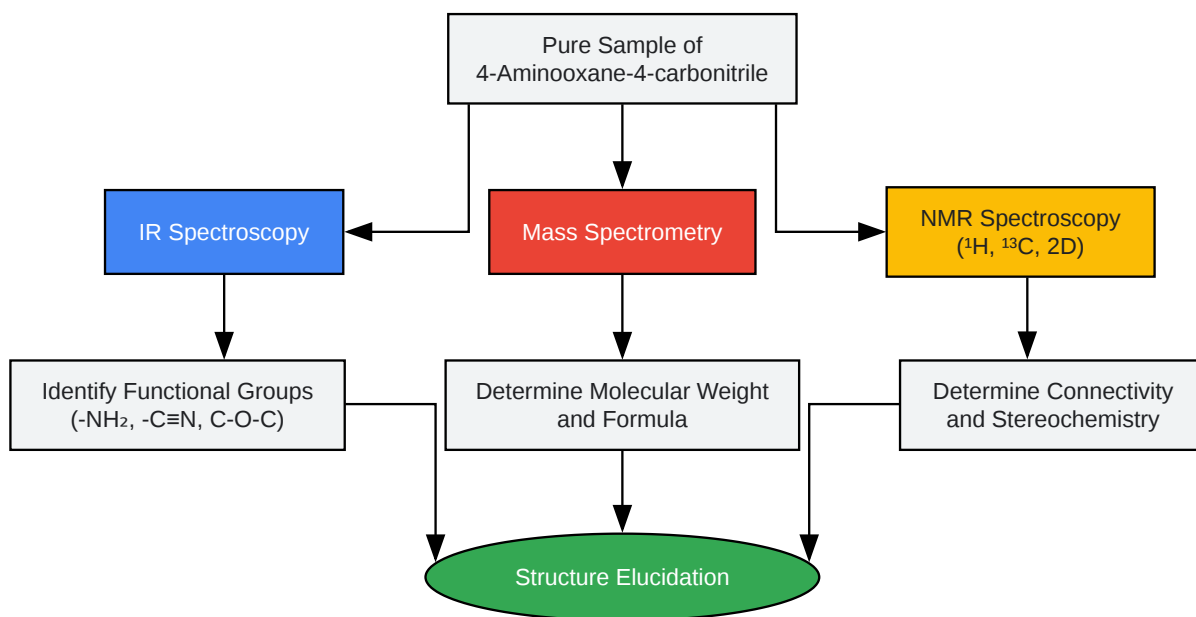
## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.

- **Sample Introduction:** For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph. For a direct insertion probe, a small amount of the solid sample would be placed in a capillary tube and introduced directly into the ion source.
- **Ionization:** In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates a typical workflow.



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Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic methods.

## Conclusion

While experimental spectroscopic data for **4-Aminooxane-4-carbonitrile** remains elusive in the public domain, this guide provides a robust theoretical foundation for its expected NMR, IR, and MS spectral characteristics. The outlined experimental protocols offer a standardized approach for the future acquisition of this data. The principles and workflows described herein are fundamental to the structural characterization of novel chemical entities and are essential for professionals in the fields of chemical research and drug development.

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